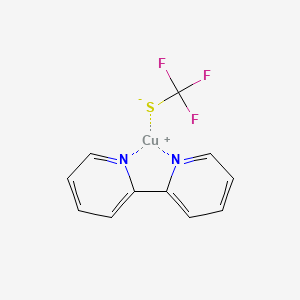
(2,2'-bipyridine)Cu(SCF3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-bipyridine)Cu(SCF3) is a copper complex where the copper ion is coordinated with 2,2’-bipyridine and a trifluoromethylthiolate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-bipyridine)Cu(SCF3) typically involves the reaction of copper salts with 2,2’-bipyridine and a trifluoromethylthiolate source. One common method is to react copper(I) chloride with 2,2’-bipyridine in the presence of a trifluoromethylthiolate reagent under inert conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the air-sensitive and moisture-sensitive nature of the compound .
化学反応の分析
Types of Reactions
(2,2’-bipyridine)Cu(SCF3) can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can be reduced, affecting the copper ion’s oxidation state.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (2,2’-bipyridine)Cu(SCF3) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often require the presence of other ligands or nucleophiles in an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction could yield copper(I) species with different ligands .
科学的研究の応用
(2,2’-bipyridine)Cu(SCF3) has several scientific research applications:
Material Science: The compound’s unique electronic properties make it useful in the development of new materials, such as conductive polymers and coordination polymers.
Biological Studies: Researchers are exploring its potential as a metallodrug due to its ability to interact with biological molecules.
作用機序
The mechanism of action of (2,2’-bipyridine)Cu(SCF3) involves the coordination of the copper ion with the 2,2’-bipyridine and trifluoromethylthiolate ligands. This coordination alters the electronic properties of the copper ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
Similar Compounds
(2,2’-bipyridine)Cu(CF3): Similar in structure but with a trifluoromethyl ligand instead of trifluoromethylthiolate.
(2,2’-bipyridine)CuCl: Contains a chloride ligand instead of trifluoromethylthiolate.
Uniqueness
(2,2’-bipyridine)Cu(SCF3) is unique due to the presence of the trifluoromethylthiolate ligand, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and material science research .
特性
分子式 |
C11H8CuF3N2S |
|---|---|
分子量 |
320.80 g/mol |
IUPAC名 |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChIキー |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

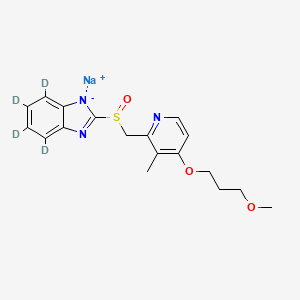
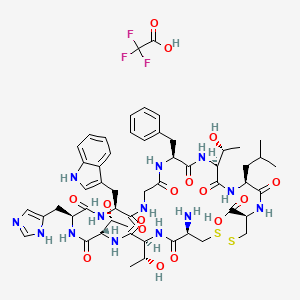

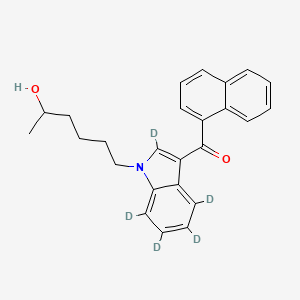


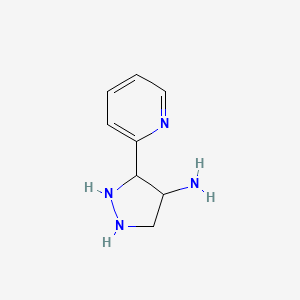
![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12350765.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)
